molecular formula C15H13ClO3 B3353255 Methyl 4-(benzyloxy)-3-chlorobenzoate CAS No. 536974-86-4

Methyl 4-(benzyloxy)-3-chlorobenzoate

Cat. No.: B3353255
CAS No.: 536974-86-4
M. Wt: 276.71 g/mol
InChI Key: UAIHIALOAKCGMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “Methyl 4-(benzyloxy)-3-chlorobenzoate” has been reported in the literature. For instance, the starting material methyl 4-(benzyloxy) benzoate was synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor . Another study reported the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a benzyloxy group (C6H5CH2O-) and a chlorobenzoate group (C6H4CO2-) attached to the same carbon atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, pinacol boronic esters, which are similar to benzyloxy compounds, have been used in catalytic protodeboronation . Another study reported the use of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which are structurally similar to chlorobenzoates, in Suzuki–Miyaura coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, methyl 3,4,5-tris(benzyloxy)benzoate has a molecular weight of 242.27 . Another compound, 6-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol, is a light yellow solid with a melting point of 125 °C .

Future Directions

The future directions for “Methyl 4-(benzyloxy)-3-chlorobenzoate” could involve further exploration of its synthesis, properties, and potential applications. For instance, one study suggested that imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which are structurally similar to chlorobenzoates, have potential therapeutic significance . Another study reported the use of ultrasound and molecular sieves in the synthesis of similar compounds .

Properties

IUPAC Name

methyl 3-chloro-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIHIALOAKCGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-4-hydroxy benzoic acid methyl ester (4.665 g, 25 mmol), benzyl bromide (5.13 g, 30 mmol) and potassium carbonate (6.91 g, 50 mmol) in N,N-dimethylformamide (50 mL) was stirred overnight at room temperature. The reaction mixture was poured onto crushed ice (ca. 300 g) and the product was extracted with ethyl acetate (2×100 mL). The combined organic layers were dried over sodium sulphate and concentrated under reduced pressure. The residue was dissolved in dichloromethane and precipitated by addition of hexane. Yield: 6.47 g (94%) white powder. 1H-NMR (400 MHz, CDCl3) δ=3.90 (s, 3H, —OCH3); 5.23 (s, 2H, —CH2Ar), 6.99 (d, J=9.0 Hz, 1H), 7.31-7.48 (m, 5H), 7.89 (dd, J=9.0, 2.3 Hz, 1H), 8.08 (d, J=2.3 Hz, 1H).
Quantity
4.665 g
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(benzyloxy)-3-chlorobenzoate
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Methyl 4-(benzyloxy)-3-chlorobenzoate
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Methyl 4-(benzyloxy)-3-chlorobenzoate
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Methyl 4-(benzyloxy)-3-chlorobenzoate

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